- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199

Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Thiopheen-2-carbaldehyde is een organische verbinding met de molecuulformule C5H4OS. Deze kleurloze tot lichtgele vloeistof wordt veel gebruikt als bouwsteen in de organische synthese, met name voor de productie van farmaceutische stoffen en agrochemicaliën. Het aldehydegroep op de 2-positie van het thiofeenring maakt het een reactieve precursor voor verdere functionele modificaties, zoals condensatiereacties of oxidaties. Thiopheen-2-carbaldehyde is ook waardevol in de materialenwetenschap voor de synthese van geleidende polymeren en organische halfgeleiders. Het product kenmerkt zich door een hoge zuiverheid en stabiliteit, wat het geschikt maakt voor precisietoepassingen in onderzoek en industrie.

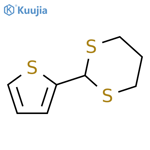

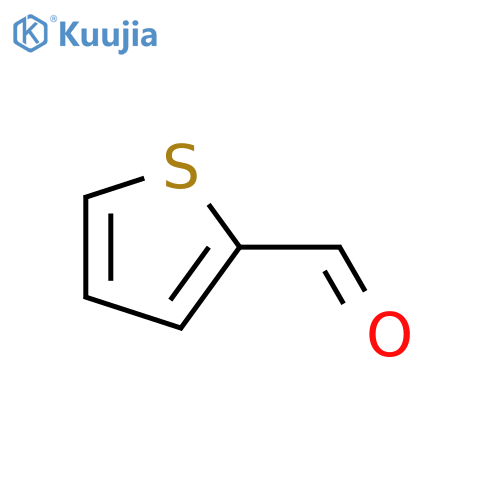

Thiophene-2-carbaldehyde structure

Productnaam:Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

-

- Thiophene-2-aldehyde

- 2-Thiophenecarboxaldehyde,Thenaldehyde

- 2-Thiophenecarboxald

- 2-Thiophenecarboxaldehyde (stabilized with HQ)

- 2-Formylthiophene, 2-Thenaldehyde

- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS

- Thiophene-2-carboxaldehyde

- 2-Thenaldehyde

- 2-Thiophene Carboxaldehyde

- thiophene-2-carbaldehyde

- 2-Formylthiophene

- 2-Thiophenecarboxaldehyde

- 2-Thiophenealdehyde

- 2-Thienylaldehyde

- 2-Thiophenecarbaldehyde

- 2-Thienylcarboxaldehyde

- 2-Thienaldehyde

- formylthiophene

- alpha-Formylthiophene

- 2-Thiophenaldehyde

- Thenaldehyde

- alpha-Thiophenecarboxaldehyde

- .alpha.-Formylthiophene

- 2-thiophencarboxaldehyde

- 2-thienal

- thiophenecarboxaldehyde

- thiophen-2-carbaldehyde

- 2-thiophene car

- 2-Formylthiofuran

- 2-Thienylcarbaldehyde

- 2-Thiofurancarboxaldehyde

- NSC 2162

- Thiofurfural

- Thiophene-o-carboxaldehyde

- α-Formylthiophene

- α-Thiophenaldehyde

- α-Thiophenecarboxaldehyde

- 2-Thiophenecarboxaldehyde,99%

- Thiophene-2-carbaldehyde

-

- MDL: MFCD00005429

- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H

- InChI-sleutel: CNUDBTRUORMMPA-UHFFFAOYSA-N

- LACHT: O=CC1=CC=CS1

- BRN: 105819

Berekende eigenschappen

- Exacte massa: 111.998286g/mol

- Oppervlakte lading: 0

- XLogP3: 1

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Aantal draaibare bindingen: 1

- Monoisotopische massa: 111.998286g/mol

- Monoisotopische massa: 111.998286g/mol

- Topologisch pooloppervlak: 45.3Ų

- Zware atoomtelling: 7

- Complexiteit: 72.5

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 1

- Topologisch pooloppervlak: 17.1

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Pale yellow liquid

- Dichtheid: 1.2 g/mL at 25 °C(lit.)

- Smeltpunt: <10°C

- Kookpunt: 198 °C(lit.)

75-77 °C/11 mmHg(lit.) - Vlampunt: Fahrenheit: 170.6 ° f

Celsius: 77 ° c - Brekindex: n20/D 1.591(lit.)

- Waterverdelingscoëfficiënt: Insoluble

- PSA: 45.31000

- LogboekP: 1.56060

- Oplosbaarheid: Soluble in ethanol, benzene, ether, slightly soluble in water

- FEMA: 2493

- Gevoeligheid: Air Sensitive

Thiophene-2-carbaldehyde Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H302,H315,H319,H335

- Waarschuwingsverklaring: P261,P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:UN 2810

- WGK Duitsland:3

- Code gevarencategorie: 22-36/37/38

- Veiligheidsinstructies: S36/37/39-S37-S24

- FLUKA MERK F CODES:9

- RTECS:XM8135000

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:0-10°C

- Risicozinnen:R22; R43

- TSCA:Yes

Thiophene-2-carbaldehyde Douanegegevens

- HS-CODE:29349990

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiophene-2-carbaldehyde Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |

Thiophene-2-carbaldehyde |

98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |

¥380.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |

2-Thiophenecarboxaldehyde (stabilized with HQ) |

98-03-3 | >98.0%(GC) | 500ml |

¥1140.00 | 2024-04-15 | |

| TRC | T368100-100g |

2-Thiophenecarboxaldehyde |

98-03-3 | 100g |

$ 103.00 | 2023-09-05 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 100g |

¥78 | 2023-09-15 | |

| Oakwood | 003419-1g |

2-Thiophenecarboxaldehyde |

98-03-3 | 98% | 1g |

$9.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |

Thiophene-2-carboxaldehyde, 98+% |

98-03-3 | 98+% | 1000g |

¥5097.00 | 2023-02-15 | |

| Life Chemicals | F2190-0580-0.25g |

thiophene-2-carbaldehyde |

98-03-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Apollo Scientific | OR5053-250g |

Thiophene-2-carboxaldehyde |

98-03-3 | 95% | 250g |

£30.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 1000g |

524.00 | 2021-07-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |

Thiophene-2-carbaldehyde |

98-03-3 | 98% (stabilized with HQ) | 500g |

¥142.0 | 2024-04-17 |

Thiophene-2-carbaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C

Referentie

- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt

Referentie

- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

Referentie

- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Reactievoorwaarden

1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

Referentie

- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Reactievoorwaarden

1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

Referentie

- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Reactievoorwaarden

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt

Referentie

- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C

Referentie

- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Reactievoorwaarden

1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C

Referentie

- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C

Referentie

- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C

Referentie

- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C

Referentie

- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C

Referentie

- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

Referentie

- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C

Referentie

- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Synthetic Routes 19

Reactievoorwaarden

1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran

Referentie

- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C

Referentie

- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Synthetic Routes 22

Reactievoorwaarden

1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C

Referentie

- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Reactievoorwaarden

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt

Referentie

- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Reactievoorwaarden

1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C

Referentie

- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Reactievoorwaarden

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt

Referentie

- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C

Referentie

- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Synthetic Routes 28

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt

Referentie

- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt

Referentie

- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Reactievoorwaarden

1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

Referentie

- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K

Referentie

- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Reactievoorwaarden

1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C

Referentie

- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Reactievoorwaarden

1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt

Referentie

- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Reactievoorwaarden

1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C

Referentie

- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Synthetic Routes 36

Reactievoorwaarden

1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt

Referentie

- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

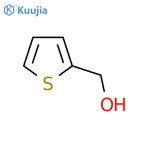

- Thiophen-2-ylmethanol

- 1,3-Dithiane, 2-(2-thienyl)-

- (acetyloxy)(thiophen-2-yl)methyl acetate

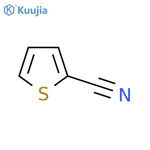

- Thiophene-2-carbonitrile

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Leveranciers

atkchemica

Goudlid

(CAS:98-03-3)Thiophene-2-carbaldehyde

Ordernummer:CL17720

Voorraadstatus:in Stock

Hoeveelheid:1g/5g/10g/100g

Zuiverheid:95%+

Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:40

Prijs ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Goudlid

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Ordernummer:2307003

Voorraadstatus:in Stock

Hoeveelheid:Company Customization

Zuiverheid:98%

Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:04

Prijs ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Goudlid

(CAS:98-03-3)2-Thenaldehyde

Ordernummer:27245320

Voorraadstatus:in Stock

Hoeveelheid:Company Customization

Zuiverheid:98%

Prijsinformatie laatst bijgewerkt:Tuesday, 10 June 2025 11:02

Prijs ($):discuss personally

Thiophene-2-carbaldehyde Gerelateerde literatuur

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

98-03-3 (Thiophene-2-carbaldehyde) Gerelateerde producten

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 498-62-4(Thiophene-3-carbaldehyde)

- 6030-36-0(4-Methylthiophene-2-carbaldehyde)

- 58-71-9(Cephalothin sodium)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)

- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)

- 132-65-0(Dibenzothiophene)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:98-03-3)Thiophene-2-carbaldehyde

Zuiverheid:99%

Hoeveelheid:1kg

Prijs ($):209.0